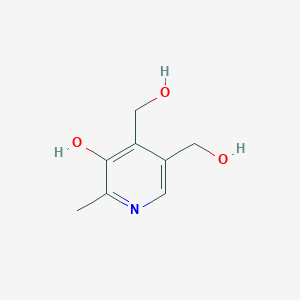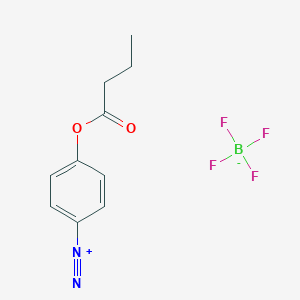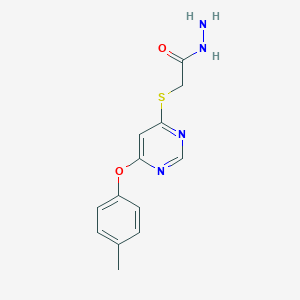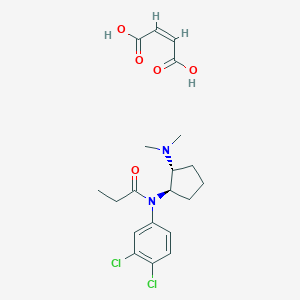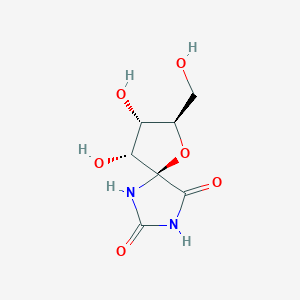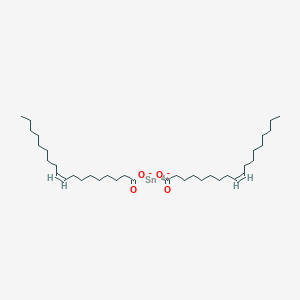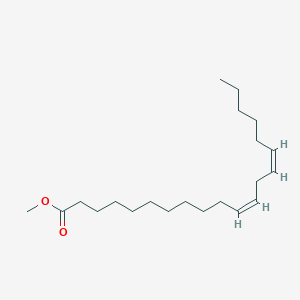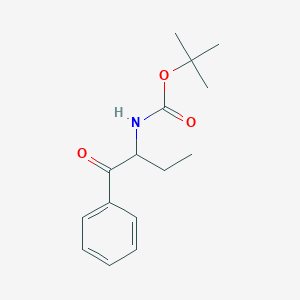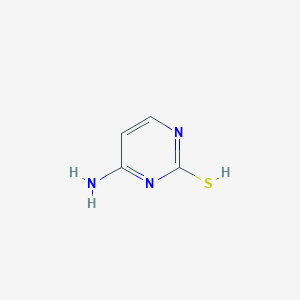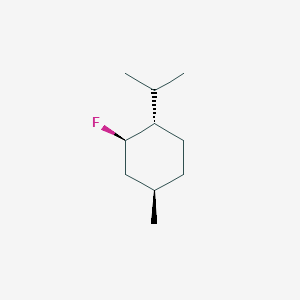
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) is a fluorinated derivative of cyclohexane. This compound is characterized by the presence of a fluorine atom at the second position, a methyl group at the fourth position, and an isopropyl group at the first position of the cyclohexane ring. The stereochemistry is specified as (1S,2R,4R), indicating the spatial arrangement of these substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of 2-chloro-4-methyl-1-(1-methylethyl)cyclohexane using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar fluorination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding the parent hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.
Reduction: Formation of 2-methyl-4-isopropylcyclohexane.
Aplicaciones Científicas De Investigación
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in pharmaceuticals due to the unique properties conferred by the fluorine atom.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The stereochemistry also plays a crucial role in determining the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- Cyclohexane, 2-bromo-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
Uniqueness
CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to its chloro and bromo analogs.
Propiedades
IUPAC Name |
(1S,2R,4R)-2-fluoro-4-methyl-1-propan-2-ylcyclohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBGMBGALACAU-KXUCPTDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(C1)F)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)F)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
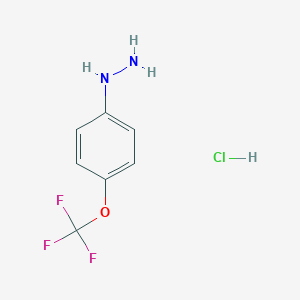
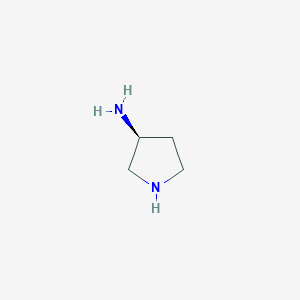
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
